molecular formula C6H7N3O2 B063935 N-(4-formyl-2-methylpyrazol-3-yl)formamide CAS No. 188998-35-8

N-(4-formyl-2-methylpyrazol-3-yl)formamide

Cat. No.: B063935
CAS No.: 188998-35-8
M. Wt: 153.14 g/mol
InChI Key: IRHGNKDIOCBMDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-formyl-2-methylpyrazol-3-yl)formamide, also known as FMF, is a chemical compound with potential applications in scientific research. It belongs to the class of pyrazole-based compounds, which have been extensively studied due to their diverse biological activities. FMF has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been investigated.

Mechanism of Action

The mechanism of action of N-(4-formyl-2-methylpyrazol-3-yl)formamide is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. This compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. Moreover, this compound has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs). Moreover, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes.

Advantages and Limitations for Lab Experiments

N-(4-formyl-2-methylpyrazol-3-yl)formamide has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high purity. Moreover, this compound has been shown to exhibit potent biological activities at relatively low concentrations, making it a promising candidate for further research. However, this compound also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and efficacy. Moreover, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its molecular targets and signaling pathways.

Future Directions

There are several potential future directions for research on N-(4-formyl-2-methylpyrazol-3-yl)formamide. One possible direction is to investigate its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Moreover, this compound could be further studied for its anti-cancer activities, particularly in combination with other chemotherapeutic agents. Furthermore, the molecular targets and signaling pathways of this compound could be elucidated using various biochemical and molecular biology techniques. Finally, the pharmacokinetics and pharmacodynamics of this compound could be studied in animal models to determine its safety and efficacy for potential clinical applications.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high purity. However, further studies are needed to elucidate its mechanism of action, molecular targets, and signaling pathways. Moreover, the potential applications of this compound in the treatment of inflammatory diseases and cancer warrant further investigation.

Synthesis Methods

N-(4-formyl-2-methylpyrazol-3-yl)formamide can be synthesized using different methods, including the reaction of 2-methylpyrazol-3-amine with formyl chloride and sodium hydroxide, or the reaction of 2-methylpyrazol-3-amine with ethyl formate and sodium hydroxide. The yield of this compound obtained using these methods ranges from 50% to 80%. The purity of the synthesized this compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

N-(4-formyl-2-methylpyrazol-3-yl)formamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the growth and proliferation of cancer cells. Moreover, this compound has been reported to possess antibacterial and antifungal activities against various strains of microorganisms.

Properties

188998-35-8

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

N-(4-formyl-2-methylpyrazol-3-yl)formamide

InChI

InChI=1S/C6H7N3O2/c1-9-6(7-4-11)5(3-10)2-8-9/h2-4H,1H3,(H,7,11)

InChI Key

IRHGNKDIOCBMDM-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)C=O)NC=O

Canonical SMILES

CN1C(=C(C=N1)C=O)NC=O

synonyms

Formamide, N-(4-formyl-1-methyl-1H-pyrazol-5-yl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.